BRD4 BD2 Binding Affinity: Picomolar Potency Distinguished from BD1
In a BROMOscan assay against human partial-length BRD4 BD2 expressed in a bacterial system, 4-(3-bromopyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (BDBM50148603/CHEMBL3770724) exhibits a dissociation constant (Kd) of 0.300 nM [1]. In contrast, its binding affinity for BRD4 BD1 (unknown origin) measured by Discover X assay is 3.40 nM, representing a 11.3-fold selectivity for BD2 over BD1 under these assay conditions [1]. This BD2-preferential profile is a hallmark of the 3-bromopyridin-2-yloxymethyl-piperidine scaffold and distinguishes it from pan-BET inhibitors such as (+)-JQ1, which binds BD1 and BD2 with comparable affinity (Kd ≈ 50–90 nM for both domains) [2].
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM (BRD4 BD2, BROMOscan assay) |
| Comparator Or Baseline | (+)-JQ1: Kd ≈ 50–90 nM for BRD4 BD1/BD2; BD1 affinity of the same compound: Kd = 3.40 nM |
| Quantified Difference | 11.3-fold BD2-over-BD1 selectivity; >150-fold more potent BD2 binding than (+)-JQ1 |
| Conditions | BROMOscan assay (BRD4 BD2, bacterial expression system); Discover X assay (BRD4 BD1) |
Why This Matters
Procurement of this compound over pan-BET inhibitors enables BD2-selective pharmacological probing, reducing confounding effects from dual BD1/BD2 engagement.
- [1] BindingDB. (2026). Activity data for BDBM50148603 (CHEMBL3770724): Kd = 0.300 nM (BRD4 BD2, BROMOscan). View Source
- [2] Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468, 1068–1073. (Kd values for (+)-JQ1). View Source
